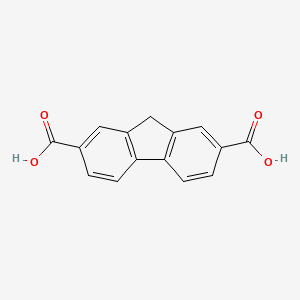

9H-Fluorene-2,7-dicarboxylic acid

Description

Properties

Molecular Formula |

C15H10O4 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

9H-fluorene-2,7-dicarboxylic acid |

InChI |

InChI=1S/C15H10O4/c16-14(17)8-1-3-12-10(5-8)7-11-6-9(15(18)19)2-4-13(11)12/h1-6H,7H2,(H,16,17)(H,18,19) |

InChI Key |

OPPJAEUMZSYCCP-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

A key group of analogs includes derivatives with substituents at the 9-position of the fluorene core. These modifications significantly alter physicochemical properties and functionality:

Functional and Application-Based Comparisons

Acidity and Reactivity :

- The 9-oxo derivative has stronger electron-withdrawing effects, increasing carboxylic acid acidity compared to the parent compound. This enhances coordination with metal ions (e.g., Zn²⁺) in MOFs .

- Hydroxymethyl and methyl substituents introduce steric and electronic effects, altering ligand flexibility and MOF pore accessibility .

- MOF Performance: LMOF-202 (based on 9H-Fluorene-2,7-dicarboxylic acid) exhibits a BET surface area of 136 m²/g and red-shifted fluorescence for vapor sensing . LMOF-201 (using the 9-oxo analog) demonstrates distinct porosity and electronic tuning, enabling selective detection of cyclohexanone in explosive residues . 9,9-Dimethyl derivatives form MOFs with reduced water affinity, suitable for hydrophobic guest adsorption .

Synthetic Accessibility :

Luminescence and Sensing Capabilities

- The 9-oxo derivative shifts fluorescence emission due to conjugation effects, improving sensitivity to electron-deficient analytes (e.g., ketones) .

- 9H-Fluorene-2,7-dicarboxylic acid -based MOFs show reversible structural changes upon guest molecule adsorption, critical for real-time sensing .

Research Findings and Industrial Relevance

- Gas Sensing: MOFs derived from 9H-Fluorene-2,7-dicarboxylic acid detect trace cyclohexanone (a solvent in RDX explosives) with ppm-level sensitivity .

- Luminescence Tuning : Substituents at the 9-position modulate MOF emission wavelengths, enabling customizable optical materials .

- Scalability: Ball-milling synthesis with ZnO confirms the ligand’s reactivity under solvent-free conditions, supporting green chemistry initiatives .

Preparation Methods

Direct Carboxylation Using Dialkyl Carbonates

Reaction Mechanism and Stoichiometry

The carboxylation of fluorene to 9H-fluorene-2,7-dicarboxylic acid proceeds via a two-step process involving intermediate ester formation and subsequent saponification. In the presence of potassium alcoholates (e.g., potassium methoxide or ethoxide) and dialkyl carbonates (e.g., diethyl carbonate), fluorene undergoes nucleophilic substitution at the 2- and 7-positions. The reaction mechanism involves deprotonation of fluorene by the strong base, followed by alkylation with the dialkyl carbonate to form the diester intermediate. A stoichiometric excess of dialkyl carbonate (≥4×) is critical to suppress mono-substitution byproducts.

Optimized Conditions

- Solvent : Dialkyl carbonate serves as both reactant and solvent, eliminating the need for additional solvents and simplifying purification.

- Temperature : 40–80°C for 2–8 hours under vigorous stirring.

- Base : Potassium alcoholates (e.g., KOCH₃) are preferred over sodium hydride due to reduced side reactions.

- Workup : Neutralization with hydrochloric acid (10–20% aqueous) at <40°C prevents decarboxylation.

Yield and Scalability

A representative synthesis from fluorene (166.22 g/mol) and diethyl carbonate (118.13 g/mol) yielded 322 g (80.7%) of 9H-fluorene-2,7-dicarboxylic acid after saponification with acetic acid and hydrochloric acid. The process is economically viable at a 15× stoichiometric excess of dialkyl carbonate, though higher excesses (>15×) diminish cost-effectiveness due to solvent recovery challenges.

Table 1 : Key Parameters for Direct Carboxylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Dialkyl carbonate excess | 4–15× stoichiometric | Maximizes diester formation |

| Reaction temperature | 60°C (±5°C) | Balances kinetics/stability |

| Neutralization pH | 2.0–3.0 | Prevents product degradation |

Friedel-Crafts Acetylation and Oxidation

Selective Diacetylation of Fluorene

Friedel-Crafts acetylation using acetyl chloride (AcCl) and Lewis acids (e.g., AlCl₃ or FeCl₃) in 1,2-dichloroethane (DCE) selectively produces 2,7-diacetyl-9H-fluorene (2,7-DAcFl). Density functional theory (DFT) calculations at the B3LYP/6-31G** level confirm that the 2- and 7-positions exhibit the lowest activation energies for electrophilic substitution due to resonance stabilization of the σ-complex intermediate.

Reaction Optimization

Oxidation to Dicarboxylic Acid

The diacetyl intermediate is oxidized to 9H-fluorene-2,7-dicarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media. Hodson and Batchelor reported a two-step protocol:

- Diacetylation : 9H-fluorene → 2,7-DAcFl (89% yield, AlCl₃/DCE, 24 h).

- Oxidation : 2,7-DAcFl → 9H-fluorene-2,7-dicarboxylic acid (72% yield, KMnO₄/H₂SO₄, reflux).

Table 2 : Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100 | 6 | 72 | 98 |

| CrO₃/AcOH | 80 | 8 | 68 | 95 |

Comparative Analysis of Methods

Efficiency and Practicality

Industrial Applicability

The dialkyl carbonate route is favored for large-scale production due to fewer purification steps and compatibility with continuous flow reactors. Conversely, the acetylation-oxidation pathway is preferred for laboratory-scale synthesis where regiochemical purity is paramount.

Q & A

Basic: What are the optimal synthesis and characterization protocols for 9H-Fluorene-2,7-dicarboxylic acid?

Answer:

The synthesis typically involves multi-step organic reactions, with purification via crystallization from solvents like ethanol. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm molecular structure, alongside elemental analysis (C, H, N) to verify purity (>97% as per industrial standards) . For MOF applications, the ligand is often combined with metal salts (e.g., Zn²⁺, Cd²⁺) under solvothermal conditions, followed by X-ray diffraction (XRD) to determine crystallinity .

Advanced: How does the structural rigidity of 9H-Fluorene-2,7-dicarboxylic acid enhance MOF stability and functionality?

Answer:

The fluorene backbone provides a rigid, planar geometry that stabilizes MOF architectures by reducing ligand flexibility. This rigidity enhances porosity and enables precise tuning of pore size for selective gas adsorption (e.g., CO₂ capture) . For example, Zn-MOFs using this ligand exhibit high surface areas (>1000 m²/g) and selective adsorption of methylene blue via π-π interactions . Substitutions at the 9-position (e.g., hydroxyl or oxo groups) further modulate electronic properties, impacting luminescence or catalytic activity .

Basic: What solvents and storage conditions are recommended for handling 9H-Fluorene-2,7-dicarboxylic acid?

Answer:

The compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but insoluble in water or low-polarity solvents. Storage requires airtight containers under inert gas (e.g., N₂) at room temperature to prevent oxidation or moisture absorption, which can degrade carboxylate groups critical for coordination chemistry .

Advanced: How can researchers design MOFs using 9H-Fluorene-2,7-dicarboxylic acid for selective gas separation?

Answer:

Key strategies include:

- Ligand functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) to enhance CO₂ affinity via dipole interactions .

- Metal node selection : Transition metals like Cd²⁺ or Zn²⁺ create open metal sites for binding small molecules (e.g., H₂ or CH₄) .

- Pore size engineering : Adjusting synthetic conditions (e.g., temperature, solvent) to control interpenetration, as seen in LMOF-201, which detects cyclohexanone vapor via fluorescence quenching .

Data Contradiction: How can conflicting reports on MOF catalytic efficiency using this ligand be resolved?

Answer:

Discrepancies often arise from synthetic variability (e.g., solvent choice, metal-ligand ratio) or characterization methods. To address this:

- Standardize synthesis protocols : Use identical reaction times, temperatures, and stoichiometry .

- Cross-validate techniques : Compare gas adsorption data (e.g., BET surface area) with computational simulations to confirm structure-property relationships .

- Control for defects : Advanced characterization (e.g., scanning electron microscopy) can identify structural imperfections affecting catalytic performance .

Advanced: What mechanisms underlie the luminescent properties of MOFs derived from 9H-Fluorene-2,7-dicarboxylic acid?

Answer:

Luminescence arises from ligand-centered electronic transitions amplified by metal coordination. For example, calcium- or strontium-based MOFs with this ligand exhibit white-light emission due to rigidification of the fluorene core, reducing non-radiative decay . The emission wavelength can be tuned by varying the metal cation (e.g., Sr²⁺ shifts λmax vs. Ca²⁺), enabling applications in optoelectronics .

Basic: What safety precautions are essential when handling 9H-Fluorene-2,7-dicarboxylic acid?

Answer:

While the compound is not classified as hazardous, standard lab safety measures include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.

- Waste disposal : Follow institutional guidelines for organic acids, avoiding aqueous release due to potential ecological toxicity .

Advanced: How do substituents on the fluorene core influence MOF selectivity in environmental sensing?

Answer:

Substituents like hydroxyl (-OH) or carbonyl (C=O) groups at the 9-position alter the ligand’s electron density, affecting host-guest interactions. For instance, LMOF-201 (with 9-oxo substitution) shows higher sensitivity to cyclohexanone than LMOF-202 (9H-fluorene), attributed to enhanced hydrogen bonding with the analyte . Computational modeling (DFT) can predict substituent effects on binding energy, guiding ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.